molecular formula C15H28N2Si B3045149 N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine CAS No. 1023-81-0

N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine

Cat. No.: B3045149
CAS No.: 1023-81-0
M. Wt: 264.48 g/mol
InChI Key: PHFMFGRSEHZUAU-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine is a chemical compound that belongs to the family of silanes. It is known for its unique properties, including its ability to act as a reducing agent and as a ligand for metal complexes. This compound has been widely used in scientific research due to its versatility and effectiveness in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine typically involves the reaction of phenylsilane with N,N-diethylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced reactors and continuous flow systems helps in achieving consistent product quality. The compound is then purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: It acts as a reducing agent in several organic reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound itself acts as a reducing agent, often in the presence of catalysts such as palladium or platinum.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Reduced organic compounds.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine has several scientific research applications:

    Biofuel Production: It is used as a switchable solvent in the extraction of lipids from microalgae, enhancing biodiesel production.

    Chemical Synthesis: The compound is employed in novel synthesis methods, such as the reductive N-alkylation method for synthesizing tertiary amines.

    Fluorescent Probes:

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine exerts its effects involves its ability to act as a ligand for metal complexes. It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can participate in various chemical reactions. The compound’s reducing properties also play a crucial role in its mechanism of action, enabling it to donate electrons and facilitate reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl ethylenediamine: A similar compound with four methyl groups instead of ethyl groups.

    N,N,N’,N’-Tetraethylethylenediamine: Another similar compound with a different structural arrangement.

Uniqueness

N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as both a reducing agent and a ligand for metal complexes makes it particularly versatile in scientific research.

Properties

IUPAC Name

N-(diethylamino-methyl-phenylsilyl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2Si/c1-6-16(7-2)18(5,17(8-3)9-4)15-13-11-10-12-14-15/h10-14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFMFGRSEHZUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)(C1=CC=CC=C1)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498845
Record name N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023-81-0
Record name N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine
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N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine
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Reactant of Route 6
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